![molecular formula C15H15ClN2O2 B11279126 N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B11279126.png)
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a benzoxazole ring system, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative. The reaction is usually carried out under acidic conditions, such as using polyphosphoric acid or sulfuric acid as a catalyst.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxazole intermediate with a chlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the chlorophenyl-substituted benzoxazole with an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
-
Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
-
Biology: : It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
-
Industry: : It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Thiazole derivatives : Known for their diverse biological activities, including antimicrobial and anticancer properties.
- Indole derivatives : Widely studied for their pharmacological potential, including antiviral and anti-inflammatory activities.
Uniqueness
This compound stands out due to its unique combination of a chlorophenyl group and a benzoxazole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-7-3-1-5-10(12)9-17-15(19)14-11-6-2-4-8-13(11)20-18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,19) |
InChI Key |
VVXWMPPZJHPAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


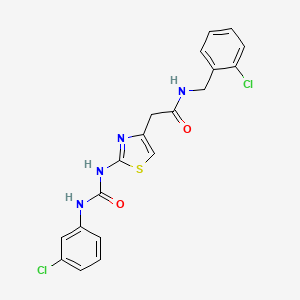
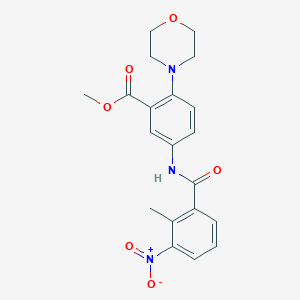
![4-(2-{5-Methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-D]pyrimidin-3-YL}acetamido)benzamide](/img/structure/B11279057.png)
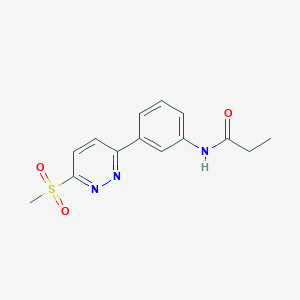
![4-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11279062.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11279065.png)

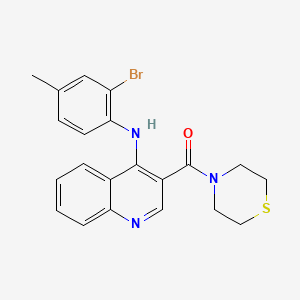
![[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11279094.png)
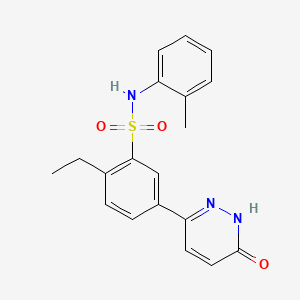
![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11279105.png)
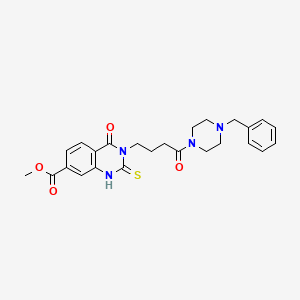
![ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B11279115.png)
![2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11279118.png)
